In-Depth Technical Guide: 2-((2-Chloroethyl)amino)ethanol Hydrochloride (CAS: 2576-29-6)
In-Depth Technical Guide: 2-((2-Chloroethyl)amino)ethanol Hydrochloride (CAS: 2576-29-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of 2-((2-Chloroethyl)amino)ethanol hydrochloride. This compound is a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
Core Physicochemical Properties
2-((2-Chloroethyl)amino)ethanol hydrochloride is a white to off-white solid.[1] It is soluble in water.[2][3] Due to its reactive nature, it should be stored under an inert atmosphere at room temperature.[4]
| Property | Value | Source |
| CAS Number | 2576-29-6 | [3] |
| Molecular Formula | C4H11Cl2NO | [3] |
| Molecular Weight | 160.04 g/mol | [3][5] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water (Calculated: 16.8 mg/mL) | [2][3] |
| Storage | Inert atmosphere, room temperature | [4] |
Toxicological Profile
Toxicological Data for the Structurally Related Compound bis(2-chloroethyl)amine hydrochloride (CAS 821-48-7)
| Parameter | Value | Species | Route | Source |
| LD50 | 1150 mg/kg | Rat | Oral | [7] |
| LD50 | 100 mg/kg | Rat | Intraperitoneal | [8] |
Hazard Statements for bis(2-chloroethyl)amine hydrochloride (CAS 821-48-7)
| Code | Statement |
| H302 | Harmful if swallowed |
| H314 | Causes severe skin burns and eye damage |
Experimental Protocols
Synthesis of 2-((2-Chloroethyl)amino)ethanol Hydrochloride
A common method for the synthesis of 2-((2-chloroethyl)amino)ethanol hydrochloride involves the reaction of ethanolamine with thionyl chloride.[9] The following is a representative protocol adapted from the synthesis of similar compounds.[9][10]
Materials:
-
Ethanolamine
-
Thionyl chloride
-
Absolute ethanol (for recrystallization)
-
Reaction flask with a stirrer, dropping funnel, and reflux condenser
-
Ice bath
Procedure:
-
In a dry reaction flask, place an excess of thionyl chloride and cool it in an ice bath.
-
Slowly add ethanolamine dropwise to the cooled thionyl chloride with continuous stirring. The reaction is exothermic and will generate sulfur dioxide gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and continue stirring for approximately one hour at room temperature to allow the reaction to complete.
-
The excess thionyl chloride is then removed, typically by distillation or by reacting it with a suitable solvent like ethanol.
-
The crude product is then purified by recrystallization from a solvent such as absolute ethanol to yield the final product.
High-Performance Liquid Chromatography (HPLC) Analysis
The purity of 2-((2-Chloroethyl)amino)ethanol hydrochloride can be determined using reverse-phase HPLC. The following protocol is based on a method described for the analysis of a related compound.[11]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Agilent Zorbax SB-CN (150 mm x 4.6 mm, 3.5 µm).[11]
-
Mobile Phase A: 10 mM K2HPO4 aqueous solution (pH = 8.0).[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Elution: Isocratic elution with a ratio of Mobile Phase A to Mobile Phase B of 40:60.[11]
-
Flow Rate: 0.8 mL/min.[11]
-
Column Temperature: 30 °C.[11]
-
Detection Wavelength: 195 nm.[11]
-
Injection Volume: 20 µL.[11]
-
Diluent: Water.[11]
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of 2-((2-Chloroethyl)amino)ethanol hydrochloride standard in the diluent to achieve a final concentration of 1.0 mg/mL.[11]
-
Sample Solution Preparation: Accurately weigh and dissolve the 2-((2-Chloroethyl)amino)ethanol hydrochloride sample in the diluent to achieve a final concentration of 1.0 mg/mL.[11]
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to the peak area of the standard solution using the external standard method.[11]
Role in Pharmaceutical Synthesis
2-((2-Chloroethyl)amino)ethanol hydrochloride is a crucial building block in the synthesis of several important pharmaceutical compounds, including the antidepressant fluvoxamine and the anticancer agent cyclophosphamide.[3][12][13]
Synthesis of Fluvoxamine
In the synthesis of fluvoxamine, 2-chloroethylamine hydrochloride (a related compound) is reacted with 5-methoxy-4'-trifluoromethylvalerophenone oxime in the presence of a base.[14] This reaction involves an O-alkylation of the oxime.[15]
Synthesis of Cyclophosphamide
While the direct use of 2-((2-chloroethyl)amino)ethanol hydrochloride in the primary synthesis of cyclophosphamide is less common, the core bis(2-chloroethyl)amine moiety is fundamental to its structure and cytotoxic activity.[13][16] The synthesis of cyclophosphamide involves the reaction of bis(2-chloroethyl)amine with phosphoryl chloride, followed by reaction with 3-aminopropanol.[16]
References
- 1. CN116947691A - Preparation method of fluvoxamine maleate - Google Patents [patents.google.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Buy 2-((2-Chloroethyl)amino)ethanol hydrochloride | 2576-29-6 [smolecule.com]
- 4. 2576-29-6|2-((2-Chloroethyl)amino)ethanol hydrochloride|BLD Pharm [bldpharm.com]
- 5. CAS 2576-29-6 | 2-((2-Chloroethyl)amino)ethanol hydrochloride - Synblock [synblock.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
- 11. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
- 12. 2-((2-chloroethyl)aMino)ethanolHCLSALT | 2576-29-6 [chemicalbook.com]
- 13. US10849916B2 - Stable liquid formulations of cyclophosphamide and its impurities - Google Patents [patents.google.com]
- 14. US6433225B1 - Process for the preparation of fluvoxazmine maleate - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. Cyclophosphamide synthesis - chemicalbook [chemicalbook.com]
